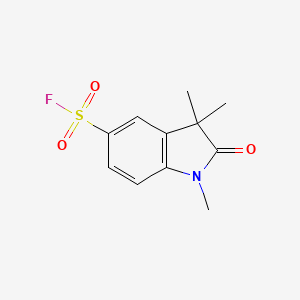

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride, also known as TOSF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TOSF is an organic sulfonamide that has been utilized in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Applications De Recherche Scientifique

Electrochemical Synthesis

Sulfonyl fluorides like 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride are valuable for various applications, including "click chemistry". An electrochemical approach for preparing sulfonyl fluorides uses thiols or disulfides with potassium fluoride, showcasing a broad substrate scope and environmental benignity (Laudadio et al., 2019).

Lithium Batteries

The transformation of sulfonyl fluorides into lithium sulfonates, derived from polyfluoroalkyl trimethyl silanes, indicates potential applications as electrolytes in lithium batteries. This transformation process is efficient and avoids unstable intermediates (Toulgoat et al., 2007).

Fluorine-18 Labeling in PET Chemistry

Sulfonyl fluorides are explored for nucleophilic incorporation of Fluorine-18 under aqueous conditions in PET chemistry. This method allows for efficient labeling of biomarkers for PET imaging, offering a room temperature labeling strategy (Inkster et al., 2012).

Novel Fluorination Methods

Sulfonyl fluorides like 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride are used in the development of novel fluorination methods. These methods are crucial for synthesizing compounds with fluorine atoms, which are significant in areas like drug discovery (Umemoto et al., 2010).

Aliphatic Sulfonyl Fluorides Synthesis

A method for the synthesis of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation is significant. This process is applicable to a variety of carboxylic acids and enables the creation of diverse sulfonyl fluoride compound libraries (Xu et al., 2019).

Environmental and Health Research

Research on sulfonyl fluorides contributes to understanding the toxicity and environmental impact of fluorinated chemicals, like perfluorooctanesulfonate, derived from sulfonyl-based fluorochemicals. This research is critical for assessing environmental and health risks associated with these substances (Butenhoff et al., 2006).

Mécanisme D'action

Target of Action

It’s known that sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

The mode of action of 1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride involves the generation of fluorosulfonyl radicals. These radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . The compound likely interacts with its targets through this radical mechanism, leading to changes in the target molecules.

Biochemical Pathways

The compound’s sulfonyl fluoride group is known to participate in diverse functionalizations, suggesting that it may influence a variety of biochemical pathways .

Result of Action

The generation of fluorosulfonyl radicals and their participation in the synthesis of diverse functionalized sulfonyl fluorides suggest that the compound could have significant effects at the molecular level .

Propriétés

IUPAC Name |

1,3,3-trimethyl-2-oxoindole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c1-11(2)8-6-7(17(12,15)16)4-5-9(8)13(3)10(11)14/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHUETFANVHXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)F)N(C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-2-oxoindole-5-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-Dimethylphenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2446037.png)

![2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2446040.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![[1-(Naphthylmethyl)benzimidazol-2-yl]methan-1-ol](/img/structure/B2446055.png)

![1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2446059.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)